7-(4-methylphenyl)-5-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-METHYLPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiproliferative and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHYLPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde, phenylhydrazine, and 2-pyridinecarboxaldehyde.
Cyclization: The initial step involves the formation of a hydrazone intermediate, followed by cyclization to form the pyrrolopyrimidine core.
Final Steps:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
7-(4-METHYLPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
7-(4-METHYLPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiproliferative agent against cancer cell lines.
Medicine: Investigated for its potential therapeutic effects in treating various cancers.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-METHYLPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in cell proliferation, such as kinases.
Pathways: It interferes with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death.
Comparison with Similar Compounds
Similar Compounds
7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine: Known for its antiproliferative activity and pH sensing properties.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Used in the treatment of leukemia.
Uniqueness
7-(4-METHYLPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is unique due to its specific structural features and the combination of functional groups that contribute to its biological activity. Its ability to target specific enzymes and pathways makes it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C25H21N5 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
7-(4-methylphenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H21N5/c1-18-10-12-21(13-11-18)30-16-22(19-7-3-2-4-8-19)23-24(28-17-29-25(23)30)27-15-20-9-5-6-14-26-20/h2-14,16-17H,15H2,1H3,(H,27,28,29) |
InChI Key |
SYXPOCRZYWHSQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CC=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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